4-(2-Isopropylanilino)-4-oxo-2-butenoic acid
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Overview
Description
4-(2-Isopropylanilino)-4-oxo-2-butenoic acid is an organic compound that features a unique structure combining an aniline derivative with a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropylanilino)-4-oxo-2-butenoic acid typically involves the reaction of 2-isopropylaniline with maleic anhydride under controlled conditions. The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropylanilino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
4-(2-Isopropylanilino)-4-oxo-2-butenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Isopropylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Isopropylanilino)acetic acid
- 4-(2-Isopropylanilino)benzoic acid
- 4-(2-Isopropylanilino)phenylacetic acid
Uniqueness
4-(2-Isopropylanilino)-4-oxo-2-butenoic acid is unique due to its combination of an aniline derivative with a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
355811-73-3 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(Z)-4-oxo-4-(2-propan-2-ylanilino)but-2-enoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9(2)10-5-3-4-6-11(10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7- |
InChI Key |
JAIFLOKONOVSRR-FPLPWBNLSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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